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Methyl 2-formyl-4-nitrobenzoate

Catalog No.
S14519461
CAS No.
M.F
C9H7NO5
M. Wt
209.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formyl-4-nitrobenzoate

Product Name

Methyl 2-formyl-4-nitrobenzoate

IUPAC Name

methyl 2-formyl-4-nitrobenzoate

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8-3-2-7(10(13)14)4-6(8)5-11/h2-5H,1H3

InChI Key

KIXNDHUWEJNKTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O

Methyl 2-formyl-4-nitrobenzoate is an organic compound characterized by the presence of a formyl group and a nitro group attached to a benzoate structure. Its molecular formula is C9H7NO5, and it has a molecular weight of 209.16 g/mol. The compound is noted for its distinct functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Substitution Reactions: The compound can participate in nucleophilic aromatic substitution, where the nitro group can be replaced by other substituents under basic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the preparation of more complex molecules

Methyl 2-formyl-4-nitrobenzoate exhibits notable biological activities, making it a subject of interest in pharmacological research. It has been reported to possess antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Such activities suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents

Several methods are employed for synthesizing methyl 2-formyl-4-nitrobenzoate:

  • Nitration of Methyl 4-formylbenzoate: This method typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective introduction of the nitro group at the 2-position.
  • Continuous Flow Processes: In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions are often employed to improve scalability .
  • Hydrolysis Reactions: Another approach involves hydrolyzing precursors with alkaline reagents in water, which can simplify the production process and improve yields .

Methyl 2-formyl-4-nitrobenzoate finds applications across various domains: